
2-Bromo-n-(2-ethoxybenzyl)acetamide
Overview
Description
2-Bromo-n-(2-ethoxybenzyl)acetamide, also known as 2-BEA, is an organic compound belonging to the class of amides. It is a colorless solid with a melting point of 89-90°C and a boiling point of 191-192°C. 2-BEA has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science. This compound has a wide range of properties, making it an attractive candidate for various scientific applications.
Scientific Research Applications
Antioxidant Potential
Research has demonstrated that bromophenols, compounds structurally related to 2-Bromo-N-(2-ethoxybenzyl)acetamide, possess potent scavenging activity against radicals. This suggests potential applications in food and pharmaceutical fields as natural antioxidants. The study identified nitrogen-containing bromophenols from marine red algae with significant radical scavenging activities, indicating their usefulness as natural antioxidants (Ke-kai Li et al., 2012).
Synthesis and Pharmacology
The synthesis of brominated compounds like 2-Bromomelatonin shows the importance of bromine-containing organic compounds in pharmacological research. 2-Bromomelatonin, for example, was synthesized and found to have a higher binding affinity to melatonin receptors than melatonin itself, suggesting enhanced pharmacological activities. Such studies highlight the relevance of bromine modifications in developing potent agonists (E. Duranti et al., 1992).
Safety and Hazards
Mechanism of Action
- The benzylic position is susceptible to nucleophilic substitution (SN1 or SN2) due to resonance stabilization of the carbocation formed during the reaction .
Mode of Action
- The compound contains a bromine atom (Br) attached to the benzylic position. Bromination can occur via free radical mechanisms, where N-bromosuccinimide (NBS) is commonly used as a bromine source .
Properties
IUPAC Name |
2-bromo-N-[(2-ethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-10-6-4-3-5-9(10)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHSDGFSKREIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


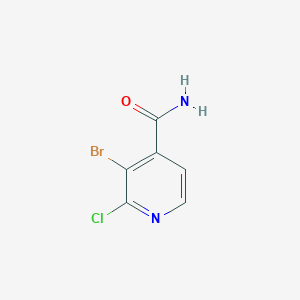

![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448710.png)
![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)
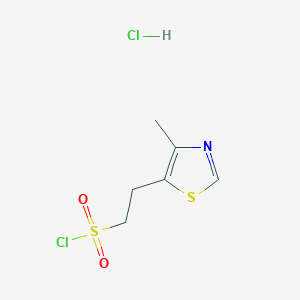


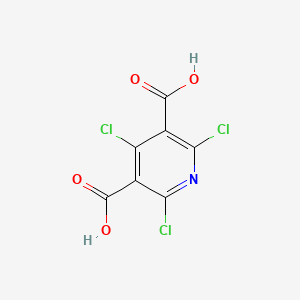
![2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide](/img/structure/B1448722.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride](/img/structure/B1448725.png)
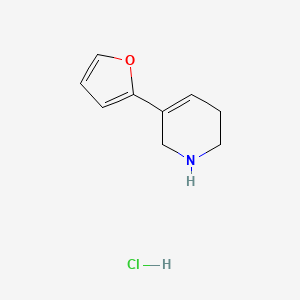
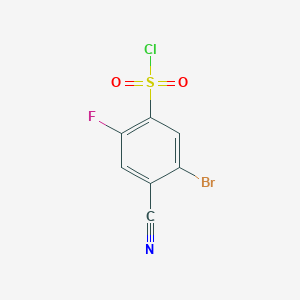
![Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B1448728.png)
![[4-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B1448729.png)
